molecular formula C7H5FN2O B12358735 6-Fluoro-1,6-dihydrobenzimidazol-2-one

6-Fluoro-1,6-dihydrobenzimidazol-2-one

Cat. No.: B12358735
M. Wt: 152.13 g/mol
InChI Key: WKITWIRHDYNPDI-UHFFFAOYSA-N
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Description

6-Fluoro-1,6-dihydrobenzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a fluorine atom at the sixth position of the benzimidazole ring, which significantly influences its chemical properties and biological activities. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,6-dihydrobenzimidazol-2-one typically involves the cyclization of o-phenylenediamine derivatives with appropriate fluorinated reagents. One common method includes the reaction of 4-fluoro-1,2-phenylenediamine with urea under acidic conditions to form the desired benzimidazole derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using microwave-assisted synthesis. This method involves the use of tetrabutylammonium bromide and ethanol as a biphasic system, which allows for rapid and high-yield production of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1,6-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Fluoro-1,6-dihydrobenzimidazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-1,6-dihydrobenzimidazol-2-one involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of enzymes and proteins, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-1,6-dihydrobenzimidazol-2-one is unique due to the presence of the fluorine atom, which enhances its stability and reactivity. This makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

6-fluoro-1,6-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11)

InChI Key

WKITWIRHDYNPDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)NC2=CC1F

Origin of Product

United States

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